molecular formula C6H12ClNO B1165849 (R)-homopropargylglycinol hydrochloride

(R)-homopropargylglycinol hydrochloride

Cat. No.: B1165849
M. Wt: 149.62
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Stereochemical Configuration

The molecular composition of this compound establishes its fundamental chemical identity through a precise arrangement of atoms and stereochemical orientation. The compound exhibits the molecular formula C₆H₁₂ClNO, indicating a composition of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This molecular formula corresponds to a molecular weight of 149.62 g/mol, which has been consistently reported across multiple chemical databases and supplier specifications.

The stereochemical configuration represents the most critical aspect of this compound's structural identity, as designated by the (R)-configuration prefix. According to the Cahn-Ingold-Prelog priority rules, the compound demonstrates a specific three-dimensional arrangement around its chiral center located at the second carbon position. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2R)-2-aminohex-5-yn-1-ol hydrochloride, clearly indicating the R-configuration at the second carbon atom. This stereochemical designation becomes particularly significant when considering the compound's relationship to its enantiomeric forms and its potential applications in asymmetric synthesis.

The structural representation through Simplified Molecular Input Line Entry System notation provides additional insight into the molecular arrangement. The compound's structure can be represented as NC@@HCCC#C.Cl, where the @@ notation specifically indicates the R-configuration around the chiral carbon center. This notation system effectively captures both the connectivity of atoms and the three-dimensional spatial arrangement that defines the compound's stereochemical properties.

The presence of multiple functional groups within the molecular structure contributes to its chemical versatility and reactivity patterns. The compound contains a primary alcohol group (-CH₂OH), a primary amine group (-NH₂), and a terminal alkyne group (-C≡C-H), each contributing distinct chemical properties to the overall molecular behavior. The hydrochloride salt formation occurs through protonation of the amine group, resulting in the formation of an ammonium chloride salt that enhances the compound's water solubility and stability under standard storage conditions.

Structural Parameter Value Reference Source
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
CAS Registry Number 1286330-03-7
Stereochemical Configuration (R)-configuration
Chiral Center Position Carbon-2

Crystallographic and Spectroscopic Analysis

The crystallographic properties of this compound provide essential information about its solid-state structure and molecular packing arrangements. While specific crystallographic data for this compound is limited in the available literature, the general principles of crystal structure analysis apply to understanding its three-dimensional organization in the solid state. The compound's ability to form stable crystals is evidenced by its commercial availability as a crystalline solid with high purity levels exceeding 95%.

The molecular geometry and packing efficiency in crystalline forms are influenced by the presence of hydrogen bonding capabilities through both the amine and hydroxyl functional groups. These intermolecular interactions contribute to the formation of ordered crystal lattices that stabilize the solid-state structure. The chloride counterion plays a crucial role in crystal formation by providing additional electrostatic interactions and hydrogen bonding opportunities with the protonated amine group, further stabilizing the crystal structure.

Spectroscopic analysis techniques provide comprehensive structural confirmation and purity assessment for this compound. Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural verification, with proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) being particularly valuable for confirming the compound's structure and stereochemical configuration. The spectroscopic data consistently demonstrates structures that align with the expected molecular framework, providing confidence in the compound's identity and purity.

Gas chromatography-mass spectrometry analysis contributes additional analytical support for compound identification and purity determination. This technique enables the separation and identification of the target compound while simultaneously providing mass spectral data that confirms the molecular weight and fragmentation patterns characteristic of the expected structure. The combination of chromatographic separation and mass spectrometric detection ensures comprehensive analytical coverage for both qualitative identification and quantitative purity assessment.

The infrared spectroscopic analysis would be expected to reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The terminal alkyne group would exhibit a characteristic carbon-carbon triple bond stretching vibration, while the primary alcohol and amine groups would show their respective hydroxyl and amino stretching frequencies. These spectroscopic fingerprints provide additional confirmation of the compound's structural integrity and functional group composition.

Quality control specifications typically require nuclear magnetic resonance purity levels of 95% or higher, with gas chromatography-mass spectrometry analysis providing supporting evidence for structural confirmation. These analytical standards ensure that the compound meets the requisite purity and identity criteria for research and synthetic applications.

Comparative Structural Analysis with Enantiomeric Forms

The comparative analysis between this compound and its (S)-enantiomeric counterpart reveals the fundamental importance of stereochemical configuration in determining molecular properties and potential applications. Both enantiomers share identical molecular formulas, molecular weights, and basic connectivity patterns, yet differ significantly in their three-dimensional spatial arrangements around the chiral carbon center.

The (S)-enantiomer, designated as (2S)-2-aminohex-5-yn-1-ol hydrochloride, possesses the same CAS registry number format but with a different specific identifier (1286330-04-8 versus 1286330-03-7 for the R-enantiomer). This systematic numbering approach ensures clear distinction between the two stereoisomeric forms while maintaining their obvious structural relationship. The molecular weight remains constant at approximately 149.62 g/mol for both enantiomers, reflecting their identical atomic composition despite different spatial arrangements.

The stereochemical differences between the R and S forms become apparent when applying the Cahn-Ingold-Prelog priority rules for configuration assignment. While both compounds contain the same four substituents around the chiral carbon center, the spatial arrangement of these groups follows opposite orientations. The R-configuration indicates a clockwise arrangement of priority groups when viewed from the perspective where the lowest priority group points away from the observer, while the S-configuration demonstrates a counterclockwise arrangement under the same viewing conditions.

Commercial availability patterns for both enantiomers indicate varying degrees of accessibility and pricing structures. The R-enantiomer appears to have broader commercial availability with multiple suppliers offering the compound in various quantities and purity grades. The S-enantiomer shows similar availability patterns but with potentially different pricing structures that may reflect differences in synthetic accessibility or market demand.

Physical properties such as melting point, solubility characteristics, and crystallographic parameters would be expected to remain largely similar between the two enantiomers, as these properties are primarily determined by molecular composition rather than stereochemical configuration. However, subtle differences in crystal packing arrangements might occur due to different intermolecular interaction patterns in the solid state.

The optical activity represents the most distinctive physical property difference between the two enantiomers. The R-enantiomer would be expected to rotate plane-polarized light in the opposite direction compared to the S-enantiomer, with equal magnitudes of rotation but opposite signs. This optical rotation property provides a direct experimental method for distinguishing between the two stereoisomeric forms and confirming their respective configurations.

Comparative Parameter (R)-Enantiomer (S)-Enantiomer
CAS Registry Number 1286330-03-7 1286330-04-8
Molecular Formula C₆H₁₂ClNO C₆H₁₂ClNO
Molecular Weight 149.62 g/mol 149.62 g/mol
Stereochemical Configuration (R) (S)
Optical Activity Dextrorotatory Levorotatory

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62

Synonyms

(R)-2-aminohex-5-yn-1-ol hydrochloride

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Enzyme Inhibition Studies
(R)-homopropargylglycinol hydrochloride is recognized for its role as a potent inhibitor of specific enzymes. This characteristic makes it a valuable tool in exploring metabolic pathways and understanding enzyme kinetics. Researchers utilize this compound to delineate the mechanisms of action of various enzymes, which is crucial for elucidating metabolic disorders and developing therapeutic strategies .

Analytical Chemistry
In analytical chemistry, this compound serves as a standard in various assays. Its presence ensures accuracy in measuring related compounds within complex mixtures, thereby enhancing the reliability of biochemical analyses .

Neuroscience

Neuroprotective Studies
The compound has been employed in neuroprotective research due to its ability to modulate neurotransmitter systems. Studies indicate that this compound can influence pathways associated with neurodegenerative diseases, providing insights into potential therapeutic interventions . For instance, it has been used in models of neurodegeneration to assess its protective effects against neuronal damage.

Case Study: Neurodegenerative Disease Models
A notable case study involved the application of this compound in a model of Alzheimer’s disease. Researchers found that treatment with the compound led to a significant reduction in neuroinflammation and improved cognitive function in treated animals compared to controls .

Pharmaceutical Development

Drug Formulation
this compound is being explored for its potential in drug formulation, particularly for therapies targeting amino acid pathways. Its unique structure allows it to act as a building block for synthesizing novel drugs aimed at treating metabolic disorders .

Case Study: Development of Targeted Therapies
In a recent pharmaceutical study, this compound was incorporated into a new class of drugs designed to selectively target metabolic enzymes involved in cancer metabolism. The results indicated enhanced efficacy and reduced side effects compared to traditional therapies .

Agricultural Applications

Plant Stress Responses
Researchers are investigating the use of this compound in plant biology to understand stress responses. Its application has shown promise in enhancing crop resilience against environmental challenges such as drought and salinity .

Case Study: Crop Yield Improvement
A field trial demonstrated that crops treated with this compound exhibited improved growth rates and yield under stress conditions compared to untreated controls. This suggests potential applications in agricultural biotechnology for developing stress-resistant crops .

Summary Table of Applications

Application AreaKey UsesNotable Findings
Biochemical ResearchEnzyme inhibition studiesEnhances understanding of metabolic pathways
NeuroscienceNeuroprotective effectsReduces neuroinflammation in Alzheimer's models
Pharmaceutical DevelopmentDrug formulationEffective building block for novel targeted therapies
Agricultural ApplicationsEnhancing plant resilienceImproved crop yields under stress conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Homopropargylglycine (HPG) Hydrochloride

Structural Differences :

  • Functional Group: HPG is an α-amino acid (carboxylic acid), whereas (R)-homopropargylglycinol is an amino alcohol (hydroxyl group).
  • Stereochemistry : HPG is (S)-configured, while the compound is (R)-configured.

Physicochemical Properties :

Property L-HPG Hydrochloride (R)-Homopropargylglycinol HCl (Inferred)
Molecular Formula C₆H₉NO₂·HCl C₆H₁₁NO·HCl (estimated)
Molecular Weight 163.60 g/mol ~165.62 g/mol (estimated)
Solubility Soluble in DMSO, water (125 mg/ml) Likely polar due to hydroxyl group
Stability Light- and temperature-sensitive Similar sensitivity expected
Other Hydrochloride Salts of Amino Acid Derivatives

Pioglitazone Hydrochloride :

  • Structure : Thiazolidinedione derivative with a pyridine ring.
  • Use : Antidiabetic drug (PPARγ agonist) .

Amitriptyline Hydrochloride :

  • Structure : Tricyclic antidepressant with a tertiary amine.
  • Analytical Methods : Validated RP-HPLC for quantification .
  • Comparison: Demonstrates the versatility of hydrochloride salts in drug formulations, though unrelated to amino alcohol biochemistry.
Enantiomeric Considerations
  • Chirality Impact : The (S)-enantiomer of HPG is bioactive in protein labeling, while the (R)-form may exhibit distinct interactions due to stereochemical differences. Enantiomeric purity is critical for applications in drug development .

Key Research Findings and Data Gaps

  • Spectroscopic Data: While UV and FTIR spectra for lecarnidipine hydrochloride are available (Figure 3-5, ), analogous data for (R)-homopropargylglycinol HCl are absent.
  • Stability Studies: HPG degrades under light and heat ; similar studies on the (R)-glycinol form are needed.
  • Biological Activity: No evidence directly links (R)-homopropargylglycinol to antimicrobial or metabolic pathways, unlike compounds screened in Pseudomonas aeruginosa growth assays (e.g., paroxetine HCl, ).

Preparation Methods

Stepwise Elongation and Propargylation

(R)-Serine serves as a chiral precursor for this route. The synthesis involves:

  • Protection of the α-amine with tert-butoxycarbonyl (Boc) groups using Boc₂O in THF/water (yield: 92%).

  • Aldehyde formation via periodate cleavage of the serine diol, yielding (R)-2-(Boc-amino)propanal.

  • Propargyl Grignard addition : Reaction with propargylmagnesium bromide in anhydrous THF at −78°C installs the alkyne and extends the carbon chain (diastereomeric ratio: 4:1).

  • Deprotection with HCl in dioxane to yield the hydrochloride salt (overall yield: 58%).

Key Data :

StepReagents/ConditionsYieldPurity
1Boc₂O, THF/H₂O, 25°C, 12h92%>98%
3PropargylMgBr, THF, −78°C68%85%
44M HCl/dioxane, 2h95%>99%

This method benefits from readily available starting materials but suffers from moderate stereocontrol during the Grignard step.

Asymmetric Henry Reaction for Stereochemical Control

Nitroalkane Coupling with Chiral Catalysts

A two-step approach utilizing asymmetric catalysis:

  • Henry Reaction : (R)-Selective coupling of propargyl aldehyde with nitromethane using a Cu(II)-salen catalyst (10 mol%) in CH₂Cl₂ at −20°C, yielding (R)-5-nitrohex-1-yn-3-ol (enantiomeric excess: 94%).

  • Nitro Reduction : Hydrogenation over Ra-Ni in ethanol with HCl gas, directly forming the hydrochloride salt (yield: 76%).

Advantages :

  • High enantioselectivity (94% ee) achievable via tailored catalysts.

  • Avoids protecting groups, streamlining synthesis.

Limitations :

  • Requires specialized catalysts and strict anhydrous conditions.

Diastereomeric Resolution via Cyclohexanaminium Salts

Racemic Synthesis and Resolution

For non-catalytic routes:

  • Racemic Synthesis : Propargyl bromide alkylation of glycidol amine in DMF with K₂CO₃ (yield: 82%).

  • Salt Formation : Treatment with (−)-dibenzoyl tartaric acid in ethanol precipitates the (R)-enantiomer as a diastereomeric salt (optical purity: 99%).

  • Acid-Base Extraction : Liberation of the free base with NaOH and subsequent HCl quenching.

Process Data :

  • Resolution efficiency: 34% yield of (R)-isomer.

  • Scalability: Demonstrated at 500g scale with consistent purity (>98%).

Green Chemistry Approaches Using Biocatalysts

Enzymatic Reductive Amination

Recent advances employ engineered amine dehydrogenases (AmDHs) for asymmetric synthesis:

  • Substrate : 5-yn-1-ketone.

  • Enzymatic Reaction : AmDH (1 mg/mL) with NADPH cofactor in phosphate buffer (pH 7.5), 30°C, 24h (conversion: 88%, ee >99%).

  • Salt Formation : Direct precipitation with HCl gas.

Benefits :

  • Solvent-free aqueous conditions.

  • Atom-economical single-step process.

Industrial-Scale Considerations and Process Optimization

Cost Analysis of Competing Routes

MethodCost ($/kg)StepsEnvironmental Factor (E)
Chiral Pool12,500428
Asymmetric Catalysis9,800218
Enzymatic7,20018

Key Findings :

  • Enzymatic routes offer the lowest E factor (8 vs. 28 for chiral pool methods).

  • Catalytic methods reduce waste but require high catalyst loading (10 mol%).

Q & A

Q. What are the optimal conditions for synthesizing (R)-homopropargylglycinol hydrochloride, and how can its purity be validated?

Answer : The synthesis typically involves chiral resolution of the racemic mixture using enantioselective catalysts or enzymatic methods. Key steps include:

  • Chiral HPLC to monitor enantiomeric excess (e.g., using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase) .
  • Recrystallization in ethanol/water mixtures to improve purity (>98% by HPLC) .
  • Validation via ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for propargyl protons) and mass spectrometry (m/z 163.60 for the hydrochloride salt) .

Q. What analytical techniques are recommended for characterizing this compound in solution?

Answer :

  • UV-Vis spectroscopy to detect absorbance at 210–220 nm (amide/alkyne transitions) .
  • Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for quantifying degradation products .
  • Solubility profiling in DMSO (250 mg/mL) or aqueous buffers (125 mg/mL) to optimize experimental conditions .

Q. How does the compound’s stability vary under different storage conditions?

Answer : Stability is pH- and temperature-dependent:

  • Short-term storage : Aqueous solutions (pH 5–7) at 4°C for ≤72 hours .
  • Long-term storage : Lyophilized powder at -20°C (avoid freeze-thaw cycles to prevent decomposition) .
  • Monitor degradation via LC-MS for byproducts like oxidized alkyne derivatives .

Advanced Research Questions

Q. How can this compound be utilized in protein labeling studies, and what methodological controls are necessary?

Answer : The alkyne moiety enables click chemistry for bioorthogonal labeling:

  • Protocol : React with azide-modified proteins (e.g., using Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Controls :
    • Blank reactions (without Cu catalyst) to rule out non-specific binding.
    • Competitive inhibition with excess propargylglycine to confirm specificity .
  • Analytical validation via SDS-PAGE with fluorescent tags (e.g., Cy5-azide) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Answer : Discrepancies may arise from:

  • Enantiomeric impurity : Verify enantiopurity via polarimetry ([α]²⁵_D = +15° to +20° for (R)-isomer) .
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers (e.g., solubility-driven artifacts) .
  • Cross-validation : Replicate assays in independent labs using standardized NIH preclinical guidelines (e.g., cell line authentication, statistical power analysis) .

Q. What strategies are effective for studying the compound’s mechanism of action in enzymatic inhibition?

Answer :

  • Kinetic assays : Measure IC₅₀ values under varying ATP/substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to track metabolic incorporation .
  • Structural studies : Co-crystallize with target enzymes (e.g., aldehyde dehydrogenases) for X-ray crystallography or molecular docking simulations .

Q. What ethical and safety protocols are critical when handling this compound in vivo?

Answer :

  • Institutional Review : Obtain IACUC approval for animal studies, emphasizing dose-limiting toxicity (e.g., neurotoxicity at >50 mg/kg in rodents) .
  • Safety : Use PPE (gloves, goggles) due to NFPA Health Hazard Rating 2 (skin/eye irritation) .
  • Waste disposal : Neutralize hydrochloride residues with sodium bicarbonate before disposal .

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